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Compound of Interest

Compound Name: Cyclopentanecarbonyl chloride

L Get Quote

Cat. No.: B1359772

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentanecarbonyl Chloride, a key
reagent in organic synthesis, with a focus on its properties, preparation, and applications in the
field of drug discovery and development.

Molecular and Physical Properties

Cyclopentanecarbonyl chloride is a colorless to pale yellow liquid recognized for its high
reactivity as an acylating agent.[1] Its utility in synthesis is largely due to the reactive acyl
chloride group attached to a cyclopentane ring, making it a valuable intermediate for
introducing the cyclopentanecarbonyl moiety into more complex molecules.[1]

Table 1: Molecular Identifiers and Properties

Property

Molecular Formula

Value

CsHeCIO[2][3]

Molecular Weight

132.59 g/mol [3][4]

CAS Number

4524-93-0[5][2][4]

Canonical SMILES

C1CCC(C1)C(=0)CI[5]

InChlKey

WEPUZBYKXNKSDH-UHFFFAOYSA-N[2]
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| Appearance | Clear colorless to yellow liquid |

Table 2: Physical and Chemical Data

Property Value

Density 1.091 g/mL at 25 °C[4][6]
Boiling Point 161-162 °CJ[3][4][6]
Refractive Index (n20/D) 1.4622[4][6]

Flash Point 60 °C (140 °F)[4][7]

Water Solubility Reacts with water[3][6]

| Storage | Moisture Sensitive. Store under Nitrogen.[5] |

Synthesis of Cyclopentanecarbonyl Chloride

The most common and established method for synthesizing cyclopentanecarbonyl chloride
is through the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid.
This transformation is crucial as it converts the relatively unreactive carboxylic acid into a highly
reactive acyl chloride, a versatile intermediate for nucleophilic acyl substitution.[8] The two
most widely employed chlorinating agents are thionyl chloride (SOCIz) and oxalyl chloride
((COCl)2).

This method is a standard procedure for producing acyl chlorides. Thionyl chloride serves as
both the reagent and, in many cases, the solvent.

Workflow: Synthesis via Thionyl Chloride

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25662515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583502/
https://www.researchgate.net/publication/382487291_Potential_Target_of_CDK6_Signaling_Pathway_for_Cancer_Treatment
https://pubmed.ncbi.nlm.nih.gov/25662515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583502/
https://pubmed.ncbi.nlm.nih.gov/25662515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583502/
https://pubmed.ncbi.nlm.nih.gov/25662515/
https://www.onclive.com/view/new-era-of-cdk-targeting-gets-rolling-in-oncology
https://www.researchgate.net/publication/382487291_Potential_Target_of_CDK6_Signaling_Pathway_for_Cancer_Treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039931/
https://www.benchchem.com/product/b1359772?utm_src=pdf-body
https://www.benchchem.com/product/b1359772?utm_src=pdf-body
https://www.benchchem.com/pdf/Synthesis_of_Cyclopent_3_ene_1_carbonyl_chloride_from_its_carboxylic_acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

Gyclopentanecarboxylic AcicD [Thionyl Chloride (SOCIz))

Reaction
Y

Combine and Reflux o
(1-3 hours, ~70-80°C)

Work-up &qurification

[Cool to Room Temperaturea

Remove Excess SOCI2
(Distillation / Reduced Pressure)

Gurify by Fractional Distillatioa

Final Rroduct

Gyclopentanecarbonyl Chlorida

Click to download full resolution via product page

Caption: General workflow for the synthesis of Cyclopentanecarbonyl Chloride.

Methodology:

e Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to
neutralize byproducts HCl and SO2), add cyclopentanecarboxylic acid (1.0 eq).
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» Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents)
to the carboxylic acid at room temperature with stirring.[8]

» Reaction: Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas
ceases.

o Work-up: After allowing the mixture to cool to room temperature, remove the excess thionyl
chloride by distillation under reduced pressure.

 Purification: The resulting crude cyclopentanecarbonyl chloride is then purified by
fractional distillation to yield the final product.[8]

For substrates sensitive to the harsh conditions of refluxing thionyl chloride, oxalyl chloride in
the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder alternative.

Methodology:

e Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen
inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as
dichloromethane (DCM).

» Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

e Reagent Addition: Cool the mixture to O °C using an ice bath. Slowly add oxalyl chloride
(approx. 1.2-1.5 eq) dropwise. Vigorous evolution of CO, COz, and HCI gas will be observed.

» Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.

o Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to
yield the crude product, which can often be used directly or further purified by distillation.

Table 3: Comparison of Synthetic Methodologies
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Parameter Thionyl Chloride Method Oxalyl Chloride Method
Reagent SOCl2 (COCl)2 I cat. DMF
Stoichiometry 2.0 - 3.0 equivalents 1.2 - 1.5 equivalents
Temperature Reflux (70-80 °C) 0 °C to Room Temperature
Byproducts SOz, HCI CO, COz, HCI

Advantages Low cost, reagent can be Milder conditions, high purity

solvent

| Disadvantages| Harsh conditions, potential side reactions | More expensive reagent |

Chemical Reactivity and Applications in Drug
Development

The high reactivity of the acyl chloride group makes cyclopentanecarbonyl chloride a
versatile building block for creating esters, amides, and ketones through nucleophilic acyl
substitution. This reactivity is widely exploited in medicinal chemistry to synthesize complex
molecules and libraries of compounds for drug discovery.

The formation of an amide bond via N-acylation is one of the most fundamental and important
reactions in pharmaceutical synthesis. Cyclopentanecarbonyl chloride readily reacts with
primary or secondary amines in the presence of a base (like triethylamine or pyridine) to form
the corresponding N-cyclopentylcarbonyl amide.
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Caption: Simplified mechanism and workflow for N-acylation.

Cyclopentanecarbonyl chloride has been utilized in the semi-synthesis of novel paclitaxel
(Taxol®) analogues. In a structure-activity relationship study, it was used to acylate the 3'-N
position of a paclitaxel precursor to create 3'-N-cyclopentanecarbonyl-paclitaxel derivatives.[9]
These new compounds were then evaluated for their cytotoxic activity against various human
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tumor cell lines, demonstrating the direct application of this reagent in the development of
potential anticancer agents.[9]

The reagent is also listed in patents for creating combinatorial libraries of thiophene
compounds, which are used to discover new lead compounds in drug development.[10]
Furthermore, a patent for the preparation of Esketamine describes a synthetic route that
includes the preparation of cyclopentanecarbonyl chloride from cyclopentanecarboxylic acid
via an acyl chlorination reaction.

Relevance to Kinase Inhibitor Drug Development

While cyclopentanecarbonyl chloride is a building block, not an active pharmaceutical
ingredient, its utility in forming stable amide bonds makes it highly relevant for synthesizing
kinase inhibitors, a major class of modern therapeutics. Many kinase inhibitors feature complex
amide structures that are crucial for binding to the ATP pocket of the target kinase. The
dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime
targets for drug development.

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating
cellular processes like proliferation, migration, and survival.[4] Their overactivity is implicated in
the development and progression of many human cancers. As such, Src is a major target for
anti-cancer drug design. The diagram below illustrates a simplified view of the Src signaling
pathway, which is often targeted by small molecule inhibitors synthesized using reagents like
cyclopentanecarbonyl chloride.
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Caption: Simplified Src kinase signaling pathway, a target for cancer therapy.[5][4][11]
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Safety and Handling

Cyclopentanecarbonyl chloride is a flammable, corrosive, and moisture-sensitive compound
that must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

Pictogram(s) Signal Word Hazard Statement(s)

| & corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns
and eye damage. |

Data aggregated from GHS information provided to the ECHA C&L Inventory.

Handling Precautions:

Keep away from heat, sparks, open flames, and hot surfaces.

Wear protective gloves, protective clothing, eye protection, and face protection.

Reacts with water, potentially releasing corrosive HCI gas. Handle under anhydrous
conditions.

Store in a well-ventilated place. Keep cool. Store locked up.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States
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